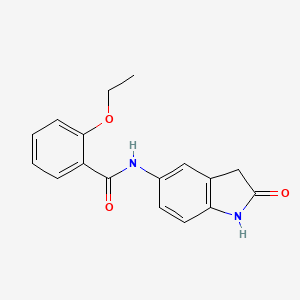

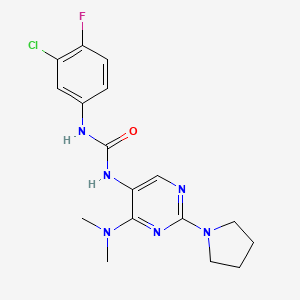

2-ethoxy-N-(2-oxoindolin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

While specific structural analysis for “2-ethoxy-N-(2-oxoindolin-5-yl)benzamide” is not available, similar compounds have been analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR .科学的研究の応用

Synthesis and Anticancer Activity

A significant body of research has been dedicated to the development of novel compounds with potential anticancer properties. For instance, Alafeefy et al. (2015) explored the synthesis of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and their anticancer activity. These compounds exhibited remarkable antitumor activity against various cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231, with some derivatives showing more potency than the standard drug CFM-1. This study underscores the therapeutic potential of oxoindoline derivatives in cancer treatment (Alafeefy et al., 2015).

Antimicrobial and Antioxidant Activities

The search for biologically active compounds among derivatives of 2-oxoindoline has been highlighted as prospective due to their structural similarity to well-known amino acids and synthetic drugs. Altukhov (2014) discussed the synthesis and properties of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, indicating that such compounds show high nootropic activity, pointing towards their potential use in developing treatments for various pathological conditions (Altukhov, 2014).

Chemical Sensor Applications

The development of chemical sensors for metal ion detection has also been a focus. Dhara et al. (2014) synthesized a 5-methoxy isatin-appended rhodamine dye for selectively detecting Al³⁺ ions without interference from other cations. This chemosensor displayed a significant color change and fluorescence turn-on response upon Al³⁺ ion detection, illustrating the utility of oxoindoline derivatives in chemical sensing applications (Dhara et al., 2014).

Corrosion Inhibition

Isatin derivatives, including those related to 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide, have been investigated for their corrosion inhibition capabilities. Ansari et al. (2015) studied the action of Isatin-β-thiosemicarbzone derivatives as corrosion inhibitors on mild steel surfaces, revealing their efficacy in preventing corrosion, which could have implications in material science and engineering (Ansari et al., 2015).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been found to target proteins involved in cellular apoptotic pathways, such as bim, bax, bcl-2, p53, rip, ded, apo2l, and xiap . These proteins play crucial roles in regulating cell growth and death, making them potential targets for anticancer therapy .

Mode of Action

It can be inferred that the compound may interact with its targets to induce apoptosis, a programmed cell death process . This interaction could involve binding to the active sites of the target proteins, thereby modulating their functions .

Biochemical Pathways

The compound likely affects the extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a series of biochemical reactions that lead to cell death, primarily through the activation of caspases, a large group of cysteine proteases enzymes . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .

Result of Action

The compound has shown notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . It has been observed to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis .

特性

IUPAC Name |

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-15-6-4-3-5-13(15)17(21)18-12-7-8-14-11(9-12)10-16(20)19-14/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDUHJOMCLXCCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2991377.png)

![Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2991378.png)

![N-[3-[(2-Amino-2-oxoethyl)-benzylamino]phenyl]prop-2-enamide](/img/structure/B2991382.png)

![Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B2991387.png)

![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)